molecular formula C11H13NO B13204044 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one

Cat. No.: B13204044
M. Wt: 175.23 g/mol
InChI Key: HIVMTTLLIWIQRJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one is a heterocyclic compound featuring a 2,3-dihydroisoindole core substituted with a propan-1-one group at the 5-position. The isoindole scaffold is known for its relevance in medicinal chemistry and materials science due to its aromaticity and capacity for functionalization.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one

InChI

InChI=1S/C11H13NO/c1-2-11(13)8-3-4-9-6-12-7-10(9)5-8/h3-5,12H,2,6-7H2,1H3

InChI Key

HIVMTTLLIWIQRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(CNC2)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with propanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently .

Scientific Research Applications

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoindole Derivatives

2,3-Dihydro-1H-isoindol-1-one (CAS 480-91-1)
  • Molecular Formula: C₈H₇NO
  • Molecular Weight : 133.15 g/mol
  • Structure : Features a ketone at the 1-position of the isoindole ring.
  • Applications : Primarily used in organic synthesis as a precursor for pharmaceuticals and agrochemicals .
  • Key Difference : The absence of the propan-1-one substituent reduces its molecular complexity compared to the target compound.
5-Substituted Isoindole Derivatives
  • Example: Compounds like 1-(2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one (CAS 80933-76-2) share structural similarities but replace the isoindole core with a pyrrolizine ring.

Heterocyclic Ketones with Varied Cores

1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (CAS 133447-37-7)
  • Molecular Formula: C₈H₁₃NO
  • Molecular Weight : 139.20 g/mol
  • Structure : Pyrrolidine ring substituted with propan-1-one.
  • Applications : Laboratory chemical with industrial uses in compound synthesis.
  • Safety : Classified as a skin and eye irritant (H315, H319) .
  • Key Difference : The pyrrolidine core lacks the fused aromatic system of isoindole, reducing aromatic stabilization and altering reactivity.
Neroli Ketone (CAS 31375-17-4)
  • Molecular Formula : C₁₃H₂₂O (corrected from C₃H₂₂O in )
  • Molecular Weight : 194.32 g/mol
  • Structure : Cyclohexenyl ring with methyl and isopropyl substituents.
  • Applications : Fragrance industry due to its diffusive, green-floral scent .
  • Key Difference: The non-aromatic cyclohexenyl core and lack of nitrogen distinguish it from isoindole-based compounds.

Complex Heterocyclic Systems

Triazinoquinoxaline-Pyrazole Hybrids (e.g., Compound 43 in )
  • Molecular Formula : C₂₈H₂₃BrN₈O
  • Molecular Weight : 567.44 g/mol
  • Structure: Combines triazinoquinoxaline and pyrazole moieties.
  • Applications: Potential pharmaceutical applications due to high molecular complexity and halogen substituents (e.g., chlorophenyl groups) .
  • Key Difference : Significantly larger and more complex than the target compound, with distinct electronic and steric properties.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Applications Hazards
1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one - C₁₁H₁₁NO 177.21 Isoindole Research/Pharmaceutical Not reported
2,3-Dihydro-1H-isoindol-1-one 480-91-1 C₈H₇NO 133.15 Isoindole Organic synthesis Not reported
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one 133447-37-7 C₈H₁₃NO 139.20 Pyrrolidine Laboratory chemicals Skin/eye irritation
Neroli ketone 31375-17-4 C₁₃H₂₂O 194.32 Cyclohexenyl Fragrances Not reported
Triazinoquinoxaline-Pyrazole Hybrid (43) - C₂₈H₂₃BrN₈O 567.44 Triazinoquinoxaline Medicinal chemistry Not reported

Research Findings and Implications

  • Structural Impact on Reactivity: The isoindole core in the target compound provides aromatic stability, enhancing its suitability for electrophilic substitution reactions compared to non-aromatic analogs like neroli ketone .
  • Safety Considerations : While 1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one exhibits irritant properties, similar hazards for the isoindole derivative remain unstudied and warrant investigation .
  • Application Potential: The target compound’s moderate molecular weight and functionalization capacity position it as a candidate for drug discovery, contrasting with fragrance-oriented compounds like neroli ketone .

Biological Activity

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H13NO
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1803595-01-8

Mechanisms of Biological Activity

The biological activity of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one is primarily attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : Some derivatives of isoindole compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory effects and pain relief .
  • Angiogenesis Regulation : Research indicates that certain isoindole derivatives can inhibit angiogenesis, which is critical in cancer treatment. Angiogenesis is necessary for tumor growth beyond a certain size, making its inhibition a valuable therapeutic target .
  • Neuroprotective Effects : Compounds similar to 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionSignificant inhibition of COX enzymes; potential for anti-inflammatory use
Angiogenesis InhibitionInhibits angiogenesis, impacting tumor growth
Neuroprotective ActivityAChE inhibition suggests potential for treating Alzheimer's disease
Cytotoxicity AssessmentExhibited no cytotoxicity in tested concentrations

Case Studies

  • Cyclooxygenase Inhibition Study :
    • A study synthesized various isoindole derivatives and evaluated their COX inhibitory activity. Results showed that certain compounds exhibited greater COX-2 inhibition than standard drugs like meloxicam, indicating their potential as anti-inflammatory agents .
  • Angiogenesis and Cancer Treatment :
    • Research highlighted the role of isoindole derivatives in inhibiting VEGF-mediated angiogenesis. These findings suggest that such compounds could be developed into therapeutic agents for cancers where angiogenesis plays a pivotal role .
  • Neuroprotective Potential :
    • Investigations into the neuroprotective effects of isoindole derivatives revealed their ability to inhibit AChE effectively, which is significant for developing treatments for Alzheimer’s disease .

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